2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid
Description
Properties
IUPAC Name |
2-(3-methoxyanilino)-3,5-dinitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O7/c1-24-10-4-2-3-8(5-10)15-13-11(14(18)19)6-9(16(20)21)7-12(13)17(22)23/h2-7,15H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRNJEKLTYBGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of benzoic acid to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of the 3-methoxyphenylamino group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the nitration and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The methoxyphenylamino group can also interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid, enabling comparative analysis of their properties and applications:
Triazine-Based Benzoic Acid Derivatives
- 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4j): Structure: Incorporates a triazine ring with dual phenoxy substituents and a benzoic acid group. Properties: Melting point (m.p.) 180–182°C; synthesized via nucleophilic substitution at 45°C . Applications: Potential use in polymer chemistry due to its rigid triazine core and hydrogen-bonding capability.
- 3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4d): Structure: Features a chloro-substituted phenoxy group on the triazine ring. Properties: Higher m.p. (249.5–251.5°C) compared to 4j, attributed to stronger intermolecular interactions from the chloro substituent .
Comparison: The target compound lacks a triazine ring but shares the benzoic acid moiety. Triazine derivatives exhibit higher thermal stability due to their planar, aromatic systems, whereas the methoxyphenylamino group in the target compound may enhance solubility in organic solvents .
Co-Crystals with 3,5-Dinitrobenzoic Acid
- N-(5-Chloro-2-hydroxy-phenyl)-acetamide co-crystal with 3,5-dinitrobenzoic acid :
Esterified Derivatives
- 2-Hydroxyethyl methacrylate copolymers esterified with 3,5-dinitrobenzoic acid :
Comparison : Esterification reduces acidity compared to the free benzoic acid in the target compound, impacting reactivity in biological or catalytic systems.
Data Table: Key Properties of Comparable Compounds
| Compound Name | Structure Highlights | Melting Point (°C) | Key Applications |
|---|---|---|---|
| This compound | Benzoic acid with nitro and methoxyphenylamino | Not reported | Drug development, NLO materials |
| 3-[[4-(4-Formyl-2-methoxyphenoxy)-...]benzoic acid (4j) | Triazine with dual phenoxy groups | 180–182 | Polymer chemistry |
| 3-[[4-(2-Chlorophenoxy)-...]benzoic acid (4d) | Triazine with chlorophenoxy | 249.5–251.5 | High-temperature applications |
| 3,5-Dinitrobenzoic acid–acetamide co-crystal | Hydrogen-bonded co-crystal | Not reported | Crystal engineering |
| Diosgenyl β-D-glucosaminosides with 3,5-dinitrobenzoate | Glycoside-nitroaromatic conjugate | Not reported | Anticancer drug delivery |
Key Research Findings
- Thermal Stability : Triazine derivatives (e.g., 4d) exhibit higher thermal stability than the target compound, likely due to aromatic stacking . In contrast, 3,5-dinitrobenzoate complexes with lanthanides decompose explosively at low temperatures, highlighting the nitro group’s destabilizing role .
- Biological Activity : Methoxy and nitro substituents synergistically enhance bioactivity in drug candidates, as seen in diosgenyl derivatives .
- NLO Properties : The nitro groups in 3,5-dinitrobenzoic acid derivatives significantly enhance hyperpolarizability, making them promising for optoelectronic applications .
Biological Activity
2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a methoxy group attached to a phenyl ring and two nitro groups on the benzoic acid moiety. Its structural formula can be represented as follows:
This structure is significant as the presence of nitro groups often correlates with increased biological activity, particularly in terms of antimicrobial properties.
Antimicrobial Activity
Research has demonstrated that derivatives of 3,5-dinitrobenzoic acid exhibit considerable antifungal and antibacterial properties. For instance, studies have shown that certain derivatives possess Minimum Inhibitory Concentrations (MIC) effective against various fungal strains such as Candida albicans and Candida krusei. The most potent derivative reported was ethyl 3,5-dinitrobenzoate with an MIC of 125 µg/mL against Candida albicans .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 |
| Propyl 3,5-dinitrobenzoate | Candida krusei | 100 |
| Propyl 3,5-dinitrobenzoate | Candida tropicalis | 500 |
The mechanisms through which these compounds exert their antifungal effects include disruption of the fungal cell membrane and interference with ergosterol synthesis, a critical component of fungal cell membranes .
Antibacterial Activity
The compound also shows promise in antibacterial applications. Nitro-containing ligands have been associated with significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For example, one study reported that complexes derived from nitrobenzoic acid exhibited MIC values as low as 39 µg/L against Staphylococcus aureus .
Case Studies
- Antifungal Efficacy : A study investigated the antifungal activity of various derivatives of dinitrobenzoic acid. Among these, compounds with shorter alkyl chains exhibited stronger antifungal properties due to their better interaction with the fungal cell membrane .
- Antibacterial Complexes : Research into metal complexes involving nitrobenzoic acid derivatives showed enhanced antibacterial activity compared to their free ligands. For instance, a copper complex demonstrated superior efficacy against E. faecalis, emphasizing the role of metal coordination in enhancing biological activity .
The biological activity of this compound is believed to stem from several mechanisms:
- Membrane Disruption : The compounds can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Synthesis Pathways : They may inhibit crucial biosynthetic pathways in pathogens, such as ergosterol synthesis in fungi.
- Redox Activity : The nitro groups can participate in redox reactions, which may contribute to their antibacterial activity by generating reactive oxygen species.
Q & A
Q. What are the recommended synthetic routes for 2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, coupling 3-methoxyaniline with 3,5-dinitrobenzoyl chloride in anhydrous dimethylformamide (DMF) under inert atmosphere at 60–80°C for 6–12 hours. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (1.2:1 molar ratio of amine to acyl chloride). Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer:
- 1H/13C NMR: Assign peaks using deuterated dimethyl sulfoxide (DMSO-d6) to identify aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Compare with analogous compounds (e.g., 3,5-dinitrobenzoic acid derivatives) .
- IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1530 and 1350 cm⁻¹) groups .
- X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding networks using single-crystal XRD. Refinement via SHELXL ensures accurate bond-length/angle measurements .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer: Nitro groups pose explosion risks under friction or heat. Use blast shields, anti-static equipment, and small-scale reactions. Conduct reactions in fume hoods with nitrile gloves and lab coats. Store in cool, dark conditions away from reducing agents .
Advanced Research Questions
Q. How can discrepancies between experimental and computational molecular geometries be resolved?
- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict geometry. Cross-validate with experimental XRD data. Use the Cambridge Structural Database (CSD) to compare bond parameters with similar structures. Adjust computational models by incorporating solvent effects or dispersion corrections .
Q. What strategies are effective for analyzing proton disorder in crystalline forms?
- Methodological Answer: Employ variable-temperature XRD to track proton positions across thermal phases. Neutron diffraction (where accessible) provides precise hydrogen localization. Refinement in SHELXL using PART instructions can model disorder, while Hirshfeld surface analysis quantifies intermolecular interactions .
Q. How can high-throughput screening identify optimal co-formers for co-crystallization?
- Methodological Answer: Use combinatorial libraries of co-formers (e.g., carboxylic acids, amines) in automated solvent-drop grinding assays. Screen for co-crystal formation via powder XRD. Prioritize co-formers with complementary hydrogen-bond donors/acceptors (e.g., 3,5-dinitrobenzoic acid’s COOH group). Ternary complexes (e.g., crown ether-mediated systems) enhance stability .
Q. What mechanistic insights explain substituent effects on reactivity in nucleophilic substitution?
- Methodological Answer: The electron-withdrawing nitro groups activate the benzene ring for nucleophilic attack, while the methoxy group’s electron-donating nature directs substitution to specific positions. Use Hammett σ constants to predict reactivity trends. Kinetic studies (e.g., UV-Vis monitoring of intermediate formation) validate mechanistic pathways .
Q. How can computational modeling predict biological activity or binding affinity?
- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Validate with in vitro assays (e.g., enzyme inhibition IC50 measurements). QSAR models correlate substituent electronic properties (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
